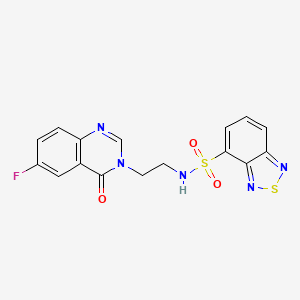
C21H13F2NO4S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C21H13F2NO4S is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of fluorine, nitrogen, oxygen, and sulfur atoms, which contribute to its diverse reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C21H13F2NO4S typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile under specific conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of This compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or platinum-based catalysts, can enhance the reaction efficiency. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
C21H13F2NO4S: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
C21H13F2NO4S: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique pharmacological properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which C21H13F2NO4S exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways , depending on the specific application.
Comparación Con Compuestos Similares
C21H13F2NO4S: can be compared with other fluorinated aromatic compounds, such as:
C20H12F2NO4S: Similar structure but with one less carbon atom.
C21H14F2NO4S: Similar structure but with one additional hydrogen atom.
The uniqueness of This compound lies in its specific arrangement of atoms, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Fórmula molecular |
C21H13F2NO4S |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
4-fluoro-N-[3-(4-fluorophenyl)-4-oxochromen-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H13F2NO4S/c22-14-7-5-13(6-8-14)19-20(25)17-3-1-2-4-18(17)28-21(19)24-29(26,27)16-11-9-15(23)10-12-16/h1-12,24H |
Clave InChI |
FTQXCAFFUTYLPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(O2)NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B10992590.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B10992596.png)
![N-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10992600.png)
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B10992601.png)
![1-(furan-2-ylmethyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B10992603.png)
![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10992609.png)
![2-(6-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B10992611.png)
![N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B10992619.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B10992634.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)butanamide](/img/structure/B10992646.png)
![4-(3-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10992651.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10992657.png)

![ethyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10992663.png)
